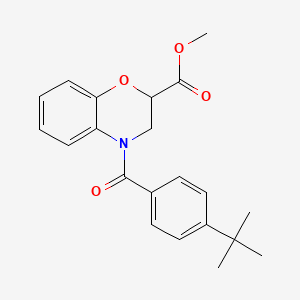
methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazine structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction between methyl 4-tert-butylbenzoate and 4-methoxyacetophenone . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: A simpler ester with similar structural features.
4-tert-Butylbenzoyl chloride: Used in similar synthetic applications.
Uniqueness
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine structure, which imparts stability and reactivity not found in simpler esters or benzoyl derivatives. This makes it particularly valuable in applications requiring robust and versatile compounds.
Biological Activity
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as methyl 2-(4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate (CAS No. 861209-29-2), is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.44 g/mol
- Structure : The compound features a benzoxazine core, which is known for its wide range of biological activities.
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Recent studies indicate that benzoxazine derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Specific mechanisms include the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
- Antioxidant Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of similar benzoxazine derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth through the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 2: Antioxidant Activity
In a comparative study assessing various benzoxazine derivatives for antioxidant potential, this compound exhibited superior scavenging ability against DPPH radicals compared to standard antioxidants like vitamin C .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The presence of hydroxyl groups in the benzoxazine structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like tyrosinase, thereby inhibiting their activity and preventing substrate conversion.
Data Summary Table
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-(4-tert-butylbenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)15-11-9-14(10-12-15)19(23)22-13-18(20(24)25-4)26-17-8-6-5-7-16(17)22/h5-12,18H,13H2,1-4H3 |
InChI Key |
KGRYOKKEZLDLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















